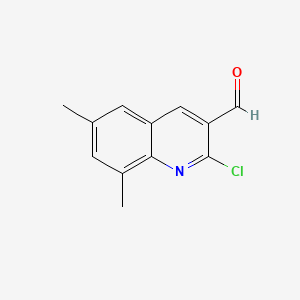
2-Chloro-6,8-dimethylquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6,8-dimethylquinoline-3-carbaldehyde (CAS# 73568-31-7) is a research chemical . It has a molecular formula of C12H10ClNO and a molecular weight of 219.67 .
Synthesis Analysis
The synthesis of this compound can be achieved through the Vilsmeier-Haack reaction . The construction of novel quinoline derivatives are detailed in Scheme 1 .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring system . The InChI key is FXUMJBPZONRYQS-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical and Chemical Properties Analysis
This compound is a solid . It has a boiling point of 365.4 ℃ at 760 mmHg and a density of 1.27 g/cm^3 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
2-Chloro-6,8-dimethylquinoline-3-carbaldehyde has been a focus of research for its role in the synthesis of various chemical compounds. Recent advances in the chemistry of this compound and its analogs have been documented, with a special emphasis on the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018). Furthermore, a comprehensive review from 1979 to 1999 has detailed the synthesis and reactions of 2-chloroquinoline-3-carbaldehyde, highlighting its application in the synthesis of biologically important compounds (Abdel-Wahab & Khidre, 2012).
Green Synthetic Methods
The green synthetic methods for 2-chloroquinoline-3-carbaldehydes have also been reviewed, showcasing environmentally friendly approaches such as microwave, ultrasound, and solvent-free methods. These methods have been successfully applied in the production of biologically active compounds (Patel, Dholakia, & Patel, 2020).
Biological Activity and Applications
Studies have explored the biological activities of compounds derived from 2-chloroquinoline-3-carbaldehyde. For instance, the synthesis and antimicrobial screening of novel quinoline-thiazole derivatives have been conducted, showing effectiveness against various bacteria and fungi (Desai et al., 2012). Additionally, the synthesis of novel heterocyclic substituted quinoline Schiff bases demonstrated potential antimicrobial agents, with studies on their DNA binding properties (Lamani et al., 2008).
Corrosion Inhibition
Research has also been conducted on the corrosion inhibition properties of quinoline derivatives, including 2-chloroquinoline-3-carbaldehyde, for protecting metals like mild steel in acidic environments. This includes studies on adsorption behavior, surface morphology, and inhibition mechanisms (Lgaz et al., 2017).
Synthetic Techniques Improvement
Efforts to improve synthetic techniques for 2-chloroquinoline-3-carbaldehyde have been documented. For example, an alternative, convenient method for its synthesis using phosphorus pentachloride as a chlorinating agent has been developed, which is notable for its efficiency and good yield (Romero, 2016).
Molecular Docking and Bioactivity
The compound's derivatives have been studied for potential bioactivity. For instance, docking analysis of new heterocyclic systems synthesized from 2-chloroquinoline-3-carbaldehydes has been conducted to evaluate their potential as human AKT1 inhibitors, which could have implications in cancer treatment (Ghanei et al., 2016).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde involves the reaction of 2-Chloro-6,8-dimethylquinoline with an aldehyde in the presence of a suitable oxidizing agent.", "Starting Materials": [ "2-Chloro-6,8-dimethylquinoline", "Aldehyde" ], "Reaction": [ "To a solution of 2-Chloro-6,8-dimethylquinoline in a suitable solvent, add the aldehyde and a catalytic amount of a suitable oxidizing agent.", "Heat the reaction mixture under reflux for a suitable period of time.", "Allow the reaction mixture to cool and then extract the product with a suitable solvent.", "Purify the product by recrystallization or column chromatography." ] } | |
Número CAS |
73568-31-7 |
Fórmula molecular |
C6H9N3O2S |
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
5-amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H9N3O2S/c1-8-4(10)3(7)5(12)9(2)6(8)11/h3H,7H2,1-2H3 |
Clave InChI |
CAMGETFHWUKWEO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C=O)C |
SMILES canónico |
CN1C(=O)C(C(=S)N(C1=O)C)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2807837.png)
![5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2807840.png)
![N-(3,4-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2807842.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B2807844.png)
![N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2807845.png)
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2807847.png)

![N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2807850.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2807851.png)
![1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2807852.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2807855.png)
![3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine](/img/structure/B2807856.png)
